pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C25H32ClNO5. This compound is characterized by its unique structure, which includes a quinoline core, a pentyl ester group, and various functional groups such as chloro, hydroxy, and methoxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the quinoline core, followed by esterification to introduce the pentyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. .
Scientific Research Applications
pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds to pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate include:
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester: This compound shares some structural similarities but differs in its functional groups and overall structure.
Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a similar quinoline core but differs in the substitution pattern and ester group.
Properties
Molecular Formula |
C25H32ClNO5 |
---|---|
Molecular Weight |
462g/mol |
IUPAC Name |
pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H32ClNO5/c1-6-7-8-9-32-24(30)20-14(2)27-17-12-25(3,4)13-18(28)22(17)21(20)15-10-16(26)23(29)19(11-15)31-5/h10-11,21,27,29H,6-9,12-13H2,1-5H3 |
InChI Key |
VQKXXLNUNPXICX-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)O)OC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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